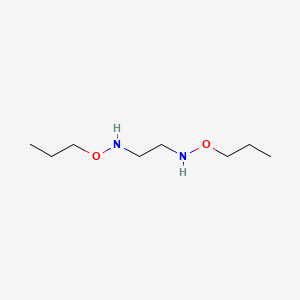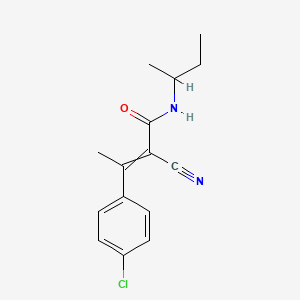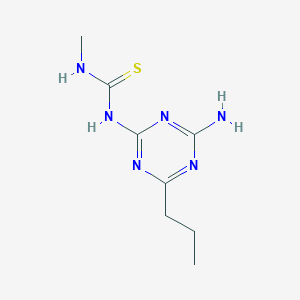
N~1~,N~2~-Dipropoxyethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Dipropoxyethane-1,2-diamine is an organic compound characterized by the presence of two propoxy groups attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dipropoxyethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with propyl halides under basic conditions. The reaction can be carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is generally conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N1,N~2~-Dipropoxyethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Dipropoxyethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N~1~,N~2~-Dipropoxyethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or receptor modulators, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which N1,N~2~-Dipropoxyethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can modulate various biochemical pathways and processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: Similar in structure but with methyl groups instead of propoxy groups.
N,N’-Diisopropylethylenediamine: Features isopropyl groups, offering different steric and electronic properties.
N,N’-Diethylethylenediamine: Contains ethyl groups, providing a different balance of hydrophobicity and reactivity.
Uniqueness
N~1~,N~2~-Dipropoxyethane-1,2-diamine is unique due to its specific propoxy substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
105918-67-0 |
|---|---|
Formule moléculaire |
C8H20N2O2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
N,N'-dipropoxyethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2O2/c1-3-7-11-9-5-6-10-12-8-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
VIYWGWYWACPGHW-UHFFFAOYSA-N |
SMILES canonique |
CCCONCCNOCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)

![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)





![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

